molecular formula C23H21N5O3S B10813686 N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide

N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide

Cat. No.: B10813686
M. Wt: 447.5 g/mol
InChI Key: KKSGMDHECXTUMM-UHFFFAOYSA-N
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Description

N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazin-1-ylamino group and a sulfamoyl-phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide typically involves multiple steps, starting with the preparation of the phthalazin-1-ylamino intermediate. This intermediate is then reacted with 4-methyl-3-sulfamoyl-phenylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures (ranging from -10°C to 100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like ethanol, methanol, and dichloromethane (DCM) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological outcomes. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-[[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-14-7-8-16(13-21(14)32(24,30)31)22-19-5-3-4-6-20(19)23(28-27-22)26-18-11-9-17(10-12-18)25-15(2)29/h3-13H,1-2H3,(H,25,29)(H,26,28)(H2,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSGMDHECXTUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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